molecular formula C16H16N2O B12615662 6-(2-Aminoanilino)-3,4-dihydronaphthalen-1(2H)-one CAS No. 918330-50-4

6-(2-Aminoanilino)-3,4-dihydronaphthalen-1(2H)-one

Katalognummer: B12615662
CAS-Nummer: 918330-50-4
Molekulargewicht: 252.31 g/mol
InChI-Schlüssel: YZAYBUYDLBOEKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2-Aminoanilino)-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a complex structure that includes both aromatic and aliphatic components

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoanilino)-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzonitrile with a suitable naphthalene derivative under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2-Aminoanilino)-3,4-dihydronaphthalen-1(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6-(2-Aminoanilino)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-(2-Aminoanilino)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 6-(2-Aminoanilino)-3,4-dihydronaphthalen-1(2H)-one include:

  • 2-Amino-6-nitroindoles
  • 2-Aminobenzothiazoles
  • 2-Aminoanilinoacetonitrile

Comparison

Compared to these similar compounds, this compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of aromatic and aliphatic components allows for a wide range of chemical modifications and applications.

Eigenschaften

CAS-Nummer

918330-50-4

Molekularformel

C16H16N2O

Molekulargewicht

252.31 g/mol

IUPAC-Name

6-(2-aminoanilino)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C16H16N2O/c17-14-5-1-2-6-15(14)18-12-8-9-13-11(10-12)4-3-7-16(13)19/h1-2,5-6,8-10,18H,3-4,7,17H2

InChI-Schlüssel

YZAYBUYDLBOEKP-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C=CC(=C2)NC3=CC=CC=C3N)C(=O)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.